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molecular formula C9H11ClN2O3 B8492113 Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate

Ethyl 2-(3-chloro-6-methyl-2-oxopyrazin-1(2H)-yl)acetate

Cat. No. B8492113
M. Wt: 230.65 g/mol
InChI Key: QOMQSVIKNSNNTQ-UHFFFAOYSA-N
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Patent
US06147078

Procedure details

PHOSPHOROUS OXYCHLORIDE (2.8 ML, 30 MMOL) WAS ADDED TO A STIRRED MIXTURE OF 1-ETHOXYCARBONYLMETHYL-3-HYDROXY-6-METHYLPYRAZINONE (5.3 G, 25 MMOL) IN DRY TOLUENE (50 ML) UNDER ARGON. THE RESULTING MIXTURE WAS HEATED TO 60° C. AFTER 64 H, THE MIXTURE WAS COOLED AND WATER AND ETHYL ACETATE WERE ADDED. THE ORGANIC LAYER WAS DRIED (NA2SO4) AND EVAPORATED IN VACUO. THE RESIDUE WAS PURIFIED BY FLASH COLUMN CHROMATOGRAPHY ON SILICA GEL (50% ETOAC/HEXANES) TO GIVE THE TITLE COMPOUND AS A CRYSTALLINE SOLID:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[CH2:6]([O:8][C:9]([CH2:11][N:12]1[C:17]([CH3:18])=[CH:16][N:15]=[C:14](O)[C:13]1=[O:20])=[O:10])[CH3:7].O.C(OCC)(=O)C>C1(C)C=CC=CC=1>[Cl:3][C:14]1[C:13](=[O:20])[N:12]([CH2:11][C:9]([O:8][CH2:6][CH3:7])=[O:10])[C:17]([CH3:18])=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)CN1C(C(=NC=C1C)O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
AFTER 64 H, THE MIXTURE WAS COOLED
CUSTOM
Type
CUSTOM
Details
THE ORGANIC LAYER WAS DRIED (NA2SO4)
CUSTOM
Type
CUSTOM
Details
EVAPORATED IN VACUO
CUSTOM
Type
CUSTOM
Details
THE RESIDUE WAS PURIFIED BY FLASH COLUMN CHROMATOGRAPHY ON SILICA GEL (50% ETOAC/HEXANES)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(N(C(=CN1)C)CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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